2-Fluoro-1-iodo-2-methylpropane
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Overview
Description
2-Fluoro-1-iodo-2-methylpropane is an organic compound with the molecular formula C4H8FI. It is a halogenated alkane, characterized by the presence of both fluorine and iodine atoms attached to a methylpropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-iodo-2-methylpropane can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 2-fluoro-2-methylpropane is treated with iodine under specific conditions. The reaction typically requires a solvent like acetonitrile and a catalyst such as copper(I) iodide to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions, optimized for higher yields and purity. The process would likely include rigorous purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-fluoro-2-methylpropanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes, such as 2-fluoro-2-methylpropene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Major Products
Substitution: 2-Fluoro-2-methylpropanol
Elimination: 2-Fluoro-2-methylpropene
Scientific Research Applications
2-Fluoro-1-iodo-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-2-methylpropane in chemical reactions involves the reactivity of the halogen atoms. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-methylpropane: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodo-2-methylpropane: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Bromo-1-fluoro-2-methylpropane: Similar structure but with bromine instead of iodine, leading to different reactivity patterns
Uniqueness
2-Fluoro-1-iodo-2-methylpropane is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and electronic properties. This dual halogenation allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
2-fluoro-1-iodo-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FI/c1-4(2,5)3-6/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPODJANGKJLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CI)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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